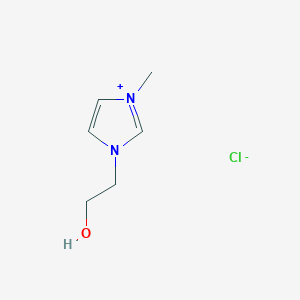

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

説明

The exact mass of the compound 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Hydroxyethyl)-3-methylimidazolium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxyethyl)-3-methylimidazolium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(3-methylimidazol-3-ium-1-yl)ethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O.ClH/c1-7-2-3-8(6-7)4-5-9;/h2-3,6,9H,4-5H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRFXIWAQRNWEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047872 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61755-34-8 | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH9J4D7U9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium chloride (CAS: 61755-34-8) for Researchers and Drug Development Professionals

An Overview of a Versatile Imidazolium Salt for Pharmaceutical Applications

This technical guide provides a comprehensive overview of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, a functionalized ionic liquid with growing interest in the pharmaceutical sciences. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications, with a focus on its role as a pharmaceutical excipient and antimicrobial agent.

Chemical and Physical Properties

1-(2-Hydroxyethyl)-3-methylimidazolium chloride, also known as [HOEMIM][Cl], is a hydrophilic ionic liquid characterized by a hydroxyl group on the ethyl side chain of the imidazolium cation. This functional group imparts unique properties, including increased hydrogen bonding capabilities, which can be advantageous in various pharmaceutical formulations.

Table 1: Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride [1][2]

| Property | Value |

| CAS Number | 61755-34-8 |

| Molecular Formula | C6H11ClN2O |

| Molecular Weight | 162.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83 °C |

| Purity | >98.0% (HPLC) |

Spectroscopic Data:

The structural integrity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

| Technique | Data |

| ¹H NMR | Referenced against similar imidazolium salts, the expected chemical shifts are: δ (ppm): ~9.0 (s, 1H, NCHN), ~7.6-7.7 (d, 2H, NCHCHN), ~4.3 (t, 2H, N-CH2), ~3.9 (s, 3H, N-CH3), ~3.8 (t, 2H, CH2-OH). |

| ¹³C NMR | Expected chemical shifts are: δ (ppm): ~137 (NCHN), ~123 (NCH), ~122 (NCH), ~60 (CH2-OH), ~52 (N-CH2), ~36 (N-CH3). |

| FTIR (cm⁻¹) | Key vibrational bands include: ~3400 (O-H stretch), ~3150 & ~3100 (C-H stretch, aromatic), ~2960 & ~2880 (C-H stretch, aliphatic), ~1570 & ~1170 (imidazolium ring vibrations).[3] |

| Mass Spectrometry (ESI+) | The cationic component is observed at m/z ~127.1, corresponding to the [C6H11N2O]⁺ ion.[4] |

Synthesis

A common and straightforward method for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is the quaternization of 1-methylimidazole with 2-chloroethanol.

Experimental Protocol: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

This protocol is adapted from established literature procedures for the synthesis of imidazolium-based ionic liquids.[5]

Materials:

-

1-methylimidazole

-

2-chloroethanol

-

Acetonitrile (or other suitable solvent)

-

Ethyl acetate (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methylimidazole (1.0 eq) in acetonitrile.

-

Add 2-chloroethanol (1.0-1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, is then washed multiple times with ethyl acetate to remove any unreacted starting materials.

-

Dry the purified product under high vacuum to yield 1-(2-Hydroxyethyl)-3-methylimidazolium chloride as a white or off-white solid.

Diagram 1: Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

Caption: Reaction scheme for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Applications in Drug Development

The unique properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride make it a promising candidate for several applications in drug development.

Antimicrobial Activity

Imidazolium-based ionic liquids are known for their antimicrobial properties. 1-(2-Hydroxyethyl)-3-methylimidazolium chloride has demonstrated activity against a range of human pathogens.[1]

Mechanism of Action: The primary mechanism of antimicrobial action for imidazolium ionic liquids is believed to be the disruption of the bacterial cell membrane. The cationic imidazolium headgroup interacts with the negatively charged components of the cell membrane, while the alkyl side chains can insert into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Diagram 2: Proposed Antimicrobial Mechanism of Action

Caption: General mechanism of bacterial cell membrane disruption by imidazolium cations.

Table 3: Antimicrobial Activity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride [6]

| Microorganism | Minimal Inhibitory Concentration (MIC) (mM) |

| Escherichia coli | 60 - 125 |

| Aeromonas hydrophila | 60 - 125 |

| Listeria monocytogenes | 60 - 125 |

| Salmonella enterica | 60 - 125 |

Pharmaceutical Excipient for Solubility Enhancement

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs).[7] Ionic liquids, including 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, can act as effective solvents or co-solvents to enhance the solubility of poorly soluble drugs. The hydroxyl group can form hydrogen bonds with APIs, aiding in their dissolution.

While specific quantitative data for the solubility enhancement of various APIs by 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is an area of ongoing research, the general principle involves disrupting the crystal lattice of the drug and establishing favorable interactions between the ionic liquid and the drug molecules.

Experimental Protocol: Evaluation of API Solubility Enhancement

This protocol outlines a general procedure to determine the extent of solubility enhancement of a poorly soluble drug.

Materials:

-

Poorly soluble API

-

1-(2-Hydroxyethyl)-3-methylimidazolium chloride

-

Phosphate-buffered saline (PBS) or other relevant buffer

-

Vials

-

Shaking incubator

-

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

-

Prepare a series of solutions of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in the desired buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

-

Add an excess amount of the poorly soluble API to each vial containing the ionic liquid solutions and a control (buffer only).

-

Securely cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

-

Quantify the concentration of the dissolved API in the supernatant using a validated HPLC or UV-Vis method.

-

Compare the solubility of the API in the ionic liquid solutions to that in the control buffer to determine the fold increase in solubility.

Diagram 3: Workflow for API Solubility Enhancement Study

Caption: Experimental workflow for assessing API solubility enhancement.

Transdermal Drug Delivery

The ability of certain ionic liquids to act as skin penetration enhancers is a promising area of research for transdermal drug delivery.[8] While specific studies on 1-(2-Hydroxyethyl)-3-methylimidazolium chloride for this application are emerging, its properties suggest potential. The mechanism is thought to involve the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. The hydroxyl group may also interact with the skin's surface, further facilitating this process.

Toxicology and Safety

The toxicological profile of any new excipient is of paramount importance. For imidazolium-based ionic liquids, toxicity is often related to the length of the alkyl chain, with longer chains generally exhibiting greater toxicity. The relatively short ethyl group in 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, along with the hydrophilic hydroxyl group, is expected to result in lower toxicity compared to its long-chain alkyl counterparts.

However, as with any chemical, appropriate safety precautions should be taken. It is classified as harmful if swallowed and causes serious eye irritation.[2] Comprehensive in vitro and in vivo toxicological studies are necessary to fully establish its safety profile for pharmaceutical use. Studies on similar short-chain imidazolium ionic liquids on human cell lines have been conducted, and their findings can serve as a preliminary guide.[9]

Table 4: Hazard Identification [2]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

Conclusion

1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a versatile ionic liquid with a range of properties that make it an attractive candidate for various applications in drug development. Its utility as an antimicrobial agent and its potential as a pharmaceutical excipient for enhancing the solubility and transdermal delivery of poorly soluble drugs are particularly noteworthy. Further research into its specific interactions with a wider range of APIs and comprehensive toxicological evaluations will be crucial in realizing its full potential in pharmaceutical formulations. This guide provides a foundational understanding for researchers and scientists looking to explore the applications of this promising imidazolium salt.

References

- 1. roco.global [roco.global]

- 2. 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | C6H11ClN2O | CID 11499271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-(2-Hydroxyethyl)-3-methylimidazolium | C6H11N2O+ | CID 11184839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anti-microbial potencies of 1-(2-hydroxyethyl)-3-alkylimidazolium chloride ionic liquids: microbial viabilities at different ionic liquids concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transdermal Drug Delivery: Innovative Pharmaceutical Developments Based on Disruption of the Barrier Properties of the stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, commonly referred to as [C₂OHMIM][Cl]. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or considering the use of this compound.

Core Physical Properties

1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a hydrophilic, imidazolium-based ionic liquid. Its physical state at room temperature is typically a white to off-white crystalline solid.[1] The presence of a hydroxyl group on the ethyl side chain provides a functional site for further chemical modification and influences its physical properties, particularly its viscosity and solubility.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride gathered from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClN₂O | [2] |

| Molecular Weight | 162.62 g/mol | [2][3] |

| Melting Point | 83 °C | [3] |

| Boiling Point | Not available (typically decomposes before boiling) | |

| Density | Data for the pure compound is not readily available. Experimental data for aqueous solutions are available (see Experimental Protocols section). | [3][4] |

| Viscosity | Specific experimental data for the pure compound is not readily available in the reviewed literature. A study on its aqueous solutions has been conducted, but the data was not accessible. | [3] |

| Thermal Decomposition | A specific onset decomposition temperature is not available in the reviewed literature. General thermal stability is expected to be a key property. | |

| Solubility | Soluble in water. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of ionic liquids, including 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, are outlined below. These protocols are based on standard laboratory practices for the characterization of such materials.

Synthesis and Purification of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

A common synthetic route for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride involves the quaternization of 1-methylimidazole with 2-chloroethanol.

Materials:

-

1-methylimidazole

-

2-chloroethanol

-

Ethyl acetate (or other suitable solvent for washing/recrystallization)

-

Activated carbon (for decolorizing)

-

Deionized water

Procedure:

-

Reaction: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of 1-methylimidazole and 2-chloroethanol are mixed. The reaction can be carried out neat or in a suitable solvent. The mixture is typically heated (e.g., at 60-80 °C) for several hours to ensure complete reaction.

-

Purification:

-

The resulting product, which may be a viscous liquid or a solid, is often colored. To remove colored impurities, the crude product can be dissolved in a minimal amount of deionized water and treated with activated carbon. The mixture is stirred and then filtered to remove the carbon.

-

The solvent (water) is then removed under reduced pressure using a rotary evaporator.

-

To remove unreacted starting materials and other organic impurities, the product is washed multiple times with a solvent in which the ionic liquid is insoluble, such as ethyl acetate or diethyl ether. This can be done by vigorous stirring followed by decantation or filtration.

-

For further purification, recrystallization from a suitable solvent system can be performed.

-

-

Drying: The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 60-70 °C) for an extended period to remove any residual water and volatile impurities. The final product should be a white to off-white solid.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Logical Relationship: Factors Influencing Physical Properties

Caption: Interplay of molecular structure and physical properties of the ionic liquid.

Conclusion

This technical guide has summarized the core physical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, providing a valuable resource for researchers and professionals. While key data such as molecular weight and melting point are well-documented, further experimental investigation is required to definitively determine properties like the density and viscosity of the pure compound, as well as its precise thermal decomposition temperature. The provided experimental protocols offer a foundation for such characterization studies. The unique properties conferred by the hydroxyl-functionalized cation make this ionic liquid a compound of interest for a variety of applications, warranting continued research into its physical and chemical behavior.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, a functionalized ionic liquid with applications in various fields, including as a solvent in organic synthesis and electrochemistry. This guide covers the primary synthesis route, experimental protocols, and quantitative data to aid researchers in the successful preparation of this compound.

Primary Synthesis Route: Quaternization

The most common and direct method for synthesizing 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is through a quaternization reaction. This reaction involves the alkylation of 1-methylimidazole with 2-chloroethanol. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol, leading to the formation of the desired imidazolium salt.

This synthesis can be performed under various conditions, including with the use of a solvent, under solvent-free conditions, or with the assistance of microwave irradiation to potentially enhance reaction rates and yields.

Caption: Synthesis pathway for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Quantitative Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride based on a reported experimental protocol.

| Parameter | Value | Reference |

| Reactant 1 | 1-Methylimidazole | [1] |

| Reactant 2 | 2-Chloroethanol | [1] |

| Molar Ratio (1-Methylimidazole:2-Chloroethanol) | 1 : 1.43 | [1] |

| Solvent | Acetonitrile | [1] |

| Temperature | 70 °C | [1] |

| Reaction Time | 48 hours | [1] |

| Yield | 89% | [1] |

| Purification Method | Recrystallization from acetonitrile at -40 °C | [1] |

| Alternative Method 1 | Solvent-free | Not specified |

| Alternative Method 2 | Microwave-assisted | Not specified |

Experimental Protocols

This section provides a detailed methodology for the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride based on a conventional heating method.

Materials and Equipment

-

1-Methylimidazole (purified)

-

2-Chloroethanol (purified)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Nitrogen or Argon gas supply

-

Apparatus for filtration

-

Freezer capable of reaching -40 °C

-

Rotary evaporator

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (0.14 mol).

-

Solvent and Reactant Addition: Add 200 mL of acetonitrile to the flask. Subsequently, add an excess of 2-chloroethanol (0.2 mol).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon).

-

Reaction: Heat the mixture to 70 °C and stir for 48 hours.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, a molten salt of white crystalline solids, can be obtained by recrystallization.

-

Dissolve the crude product in a minimal amount of hot acetonitrile and then cool the solution in a freezer at -40 °C to induce crystallization.

-

Collect the crystals by filtration and wash with cold acetonitrile.

-

Dry the final product under vacuum.

-

Caption: Experimental workflow for the synthesis and purification.

Alternative Synthesis Approaches

Solvent-Free Synthesis

To align with the principles of green chemistry, the synthesis can be attempted without a solvent. In this approach, 1-methylimidazole and 2-chloroethanol are mixed directly and heated. This method can simplify the work-up procedure by eliminating the need to remove a solvent. However, reaction times and temperatures may need to be optimized to achieve high yields and purity.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of ionic liquids.[2][3][4] This method can lead to shorter reaction times, and in some cases, improved yields compared to conventional heating. The reaction is typically carried out in a dedicated microwave reactor, allowing for precise control of temperature and pressure.

Characterization

The synthesized 1-(2-Hydroxyethyl)-3-methylimidazolium chloride should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight of the cation.

-

Elemental Analysis: To determine the elemental composition.

This guide provides a foundational understanding of the synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride. Researchers are encouraged to adapt and optimize the presented protocols to suit their specific laboratory conditions and research objectives.

References

- 1. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 2. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotechjournal.in [biotechjournal.in]

- 4. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, a compound of interest to researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

| Parameter | Value |

| Molecular Formula | C6H11ClN2O[1][2][3] |

| Molecular Weight | 162.62 g/mol [1][2][3] |

Elemental Composition and Contribution to Molecular Weight:

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 21 | 162.62 |

Molecular Structure

The logical arrangement of atoms within the 1-(2-Hydroxyethyl)-3-methylimidazolium cation and its association with the chloride anion is depicted in the following diagram.

References

Thermal Stability of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, often abbreviated as [C₂OHmim][Cl]. Understanding the thermal properties of this compound is critical for its application in various fields, including as a solvent in organic synthesis, in electrochemistry, and as a stabilizing agent in pharmaceutical formulations.[1] This document outlines the expected thermal behavior, decomposition products, and standardized experimental protocols for its analysis.

Core Concepts of Thermal Stability

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range. It is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying phase transitions such as melting, crystallization, and glass transitions.

While specific experimental data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is not extensively available in the public domain, its thermal stability can be inferred from studies on structurally similar imidazolium-based ionic liquids. The thermal decomposition of imidazolium salts with halide anions is understood to be influenced by the nucleophilicity of the anion.

Expected Thermal Decomposition Profile

The thermal decomposition of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is expected to occur at elevated temperatures. For comparison, the similar ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim][Cl]) exhibits an onset of decomposition at approximately 257 °C (530.5 K).[2] However, it is important to note that slow degradation of such compounds can occur at temperatures as low as 120-150 °C during prolonged heating.[3][4]

Upon decomposition, 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is anticipated to release a series of volatile products. The primary hazardous decomposition products generated at high temperatures include:

-

Carbon dioxide (CO₂)

-

Carbon monoxide (CO)

-

Nitrous gases (NOx)

-

Hydrochloric acid (HCl)[5]

The decomposition mechanism for imidazolium-based ionic liquids with nucleophilic anions like chloride is often an SN2 (bimolecular nucleophilic substitution) reaction. In this process, the chloride anion attacks the electrophilic carbon atoms of the alkyl substituents on the imidazolium cation.

Quantitative Thermal Analysis Data

| Thermal Property | Expected Value/Range | Analytical Method | Notes |

| Melting Point | 83 °C | DSC | The melting point has been reported for this specific compound.[6] |

| Onset Decomposition Temperature (Tonset) | ~200-260 °C | TGA | Based on data for similar imidazolium chlorides.[2][3][4] The presence of the hydroxyl group may influence this value. |

| Peak Decomposition Temperature (Tpeak) | >250 °C | TGA (DTG curve) | This represents the temperature of the maximum rate of decomposition. |

| Hazardous Decomposition Products | - | Pyrolysis-GC-MS | CO₂, CO, NOx, HCl.[5] |

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols for TGA and DSC are essential. The following are detailed methodologies suitable for the thermal analysis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature and mass loss profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Place approximately 5-10 mg of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride into a clean, tared TGA crucible (typically alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine melting point, glass transition, and other phase transitions.

Instrumentation: A calibrated differential scanning calorimeter with a cooling accessory.

Procedure:

-

Sample Preparation: Hermetically seal 5-10 mg of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in an aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25 °C.

-

Heat from 25 °C to 150 °C at 10 °C/min.

-

Cool from 150 °C to -90 °C at 10 °C/min.

-

Hold at -90 °C for 5 minutes.

-

Heat from -90 °C to 200 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Analyze the heat flow versus temperature curve from the second heating cycle to eliminate the thermal history of the sample.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Determine the glass transition temperature (Tg) from the midpoint of the step-change in the heat flow.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in assessing thermal stability and understanding decomposition, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques [mdpi.com]

- 6. escholarship.org [escholarship.org]

Solubility of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, often abbreviated as [HEMIm]Cl. Due to its hydroxyl functional group, [HEMIm]Cl exhibits unique properties that make it a subject of interest in various applications, including as a solvent in chemical reactions, in electrochemistry, and in the extraction of metals.[1] This document summarizes the available solubility information, provides a detailed experimental protocol for determining solubility, and outlines the expected solubility behavior in different organic solvents.

Physicochemical Properties of [HEMIm]Cl

1-(2-Hydroxyethyl)-3-methylimidazolium chloride is an imidazolium-based ionic liquid.[1] Its structure, featuring a hydroxyl-ethyl substituent, enhances its potential for solubility and stability in various solvents.[1] Key physicochemical properties are listed below:

| Property | Value | Reference |

| CAS Number | 61755-34-8 | [1][2] |

| Molecular Formula | C6H11ClN2O | [2] |

| Molecular Weight | 162.62 g/mol | [2][3] |

| Appearance | White to orange to green powder to crystal | [1][4] |

| Melting Point | 83 - 86 °C | [3][4] |

| Water Solubility | Soluble | [4][5] |

Solubility in Organic Solvents

Currently, there is a limited amount of publicly available quantitative data on the solubility of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in a wide range of organic solvents. However, based on its molecular structure, a qualitative assessment of its expected solubility can be made. The presence of the hydroxyl group (-OH) suggests that [HEMIm]Cl will be more soluble in polar protic solvents, such as alcohols (methanol, ethanol), due to the potential for hydrogen bonding. Its ionic nature also indicates likely solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The synthesis of a related compound, 1-(2-hydroxyethyl)-3-methyl-imidazolium bis(trifluoromethanesulfonyl)imide, utilized acetonitrile as a solvent, which qualitatively supports the solubility of the [HEMIm]+ cation in this solvent.[6]

Conversely, it is expected to have low solubility in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene). This is a common characteristic of ionic liquids, where the strong electrostatic interactions within the ionic liquid are not overcome by the weaker van der Waals forces of non-polar solvents.

A comprehensive understanding of its solubility requires empirical determination. The following section provides a detailed protocol for researchers to ascertain the solubility of [HEMIm]Cl in various organic solvents.

Experimental Protocol for Solubility Determination

The following protocol outlines the gravimetric method for determining the solid-liquid equilibrium of [HEMIm]Cl in an organic solvent. This method is widely applicable and provides reliable quantitative solubility data.

3.1. Materials and Equipment

-

1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HEMIm]Cl), high purity

-

Organic solvents of interest (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, hexane), analytical grade

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Thermostatic chamber or oven

-

Centrifuge

-

Vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Vacuum desiccator

3.2. Procedure

-

Sample Preparation:

-

Add an excess amount of [HEMIm]Cl to a pre-weighed vial.

-

Record the initial mass of the vial and [HEMIm]Cl.

-

Add a known mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant concentration of the solute in the liquid phase over time indicates that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the solid phase to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed for a set duration (e.g., 15 minutes at 5000 rpm).

-

-

Sample Extraction and Analysis:

-

Carefully extract a known mass of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter. The filter will prevent any undissolved solid from being transferred.

-

Transfer the extracted supernatant to a pre-weighed, clean, and dry vial.

-

Record the mass of the vial and the extracted saturated solution.

-

-

Solvent Evaporation:

-

Place the vial containing the saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the [HEMIm]Cl. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Continue drying until a constant mass of the residual [HEMIm]Cl is achieved.

-

After drying, place the vial in a vacuum desiccator to cool to room temperature and prevent moisture absorption.

-

-

Data Calculation:

-

Weigh the vial containing the dried [HEMIm]Cl.

-

The mass of the dissolved [HEMIm]Cl is the final mass of the vial and residue minus the initial mass of the empty vial.

-

The mass of the solvent in the extracted sample is the mass of the saturated solution minus the mass of the dissolved [HEMIm]Cl.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or mole fraction.

-

3.3. Safety Precautions

-

Always handle chemicals in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for [HEMIm]Cl and all organic solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Caption: Experimental workflow for determining the solubility of [HEMIm]Cl.

Conclusion

References

- 1. CAS 61755-34-8: 1-(2-Hydroxyethyl)-3-methylimidazolium chl… [cymitquimica.com]

- 2. 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | C6H11ClN2O | CID 11499271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. roco.global [roco.global]

- 4. 1-(2-HYDROXYETHYL)-3-METHYLIMIDAZOLIUM CHLORIDE | 61755-34-8 [m.chemicalbook.com]

- 5. 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | 61755-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

An In-depth Technical Guide to the 1H NMR Spectrum of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document details the experimental protocol for acquiring the spectrum, presents the quantitative spectral data in a clear tabular format, and provides a visual representation of the peak assignments through a chemical structure diagram.

Introduction

1-(2-Hydroxyethyl)-3-methylimidazolium chloride, often abbreviated as [HOEMIM]Cl, belongs to the class of imidazolium-based ionic liquids. Its unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics, make it a versatile compound in fields ranging from organic synthesis and electrochemistry to drug delivery and biomaterial science. Accurate characterization of its molecular structure is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for this purpose. This guide serves as a detailed reference for the interpretation of the ¹H NMR spectrum of [HOEMIM]Cl.

Experimental Protocols

The following section outlines a typical experimental protocol for obtaining a high-resolution ¹H NMR spectrum of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

2.1. Sample Preparation

-

Sample Purity: Ensure the 1-(2-Hydroxyethyl)-3-methylimidazolium chloride sample is of high purity (>98%) to avoid interference from impurity signals in the NMR spectrum. The sample should be dried under vacuum to remove any residual water or volatile solvents, as these can significantly affect the chemical shifts, particularly of the hydroxyl proton.

-

Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, common choices include Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons, such as the hydroxyl proton, due to differences in hydrogen bonding interactions.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the ionic liquid in 0.5-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. However, due to the ionic nature of the sample and the polarity of the solvents used, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be more appropriate when using D₂O.

2.2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer relaxation delay may be necessary for accurate integration of all signals.

-

Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: The spectrum is typically recorded at room temperature (298 K).

-

Spectral Width: A spectral width of 10-12 ppm is usually sufficient to cover all proton signals.

Data Presentation

The ¹H NMR spectral data for the cation of 1-(2-Hydroxyethyl)-3-methylimidazolium is summarized in the table below. The data is based on a spectrum recorded in DMSO-d₆ and referenced to TMS. While the counter-ion in the cited data is acetate, the chemical shifts for the cation are expected to be very similar to those for the chloride salt.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton) |

| 9.59 | Singlet | 1H | H-2 (Imidazolium ring) |

| 7.78 | Singlet | 1H | H-4 (Imidazolium ring) |

| 7.69 | Singlet | 1H | H-5 (Imidazolium ring) |

| 4.25 | Triplet | 2H | N-CH₂- (ethyl group) |

| 3.85 | Singlet | 3H | N-CH₃ (methyl group) |

| 3.69 | Triplet | 2H | -CH₂-OH (ethyl group) |

| ~5.0 (variable) | Broad Singlet | 1H | -OH (hydroxyl group) |

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on the solvent, concentration, and temperature, and it may appear as a broad singlet.

Visualization of Peak Assignments

The following diagram illustrates the molecular structure of the 1-(2-Hydroxyethyl)-3-methylimidazolium cation with the corresponding ¹H NMR peak assignments.

Caption: ¹H NMR peak assignments for 1-(2-Hydroxyethyl)-3-methylimidazolium cation.

Interpretation and Discussion

The ¹H NMR spectrum of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride provides distinct signals that can be unambiguously assigned to the different protons in the molecule.

-

Imidazolium Ring Protons: The proton at the C-2 position (H-2) is the most deshielded, appearing at the lowest field (δ 9.59 ppm). This is due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The protons at the C-4 and C-5 positions appear at δ 7.78 and 7.69 ppm, respectively. Their slightly different chemical environments lead to separate signals.

-

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom (N-CH₃) give rise to a sharp singlet at δ 3.85 ppm.

-

N-Hydroxyethyl Protons: The two methylene groups of the hydroxyethyl substituent exhibit characteristic triplet signals due to spin-spin coupling with each other. The methylene group directly attached to the imidazolium nitrogen (N-CH₂-) is more deshielded and appears at δ 4.25 ppm. The methylene group attached to the hydroxyl group (-CH₂-OH) resonates at a higher field, δ 3.69 ppm.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet and may exchange with deuterium in D₂O, leading to its disappearance from the spectrum.

This comprehensive guide provides the necessary information for the identification and characterization of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride using ¹H NMR spectroscopy, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Safety and Hazards of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Hydroxyethyl)-3-methylimidazolium chloride, an imidazolium-based ionic liquid, has garnered interest for various applications due to its unique physicochemical properties. As with any chemical substance, a thorough understanding of its safety and hazard profile is paramount for its responsible handling and application, particularly in fields related to life sciences and drug development. This technical guide provides a comprehensive overview of the known safety and toxicological data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride. It includes a summary of its physicochemical properties, known hazards, and available toxicological data, including ecotoxicity. Furthermore, this guide details standard experimental protocols for assessing the cytotoxicity, genotoxicity, and ecotoxicity of ionic liquids, providing a framework for further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is presented in Table 1.

Table 1: Physicochemical Properties of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

| Property | Value | Reference |

| CAS Number | 61755-34-8 | [1] |

| Molecular Formula | C₆H₁₁ClN₂O | |

| Molecular Weight | 162.62 g/mol | |

| Appearance | White to orange to green powder to crystal | |

| Melting Point | 83 °C |

Hazard Identification and Safety Precautions

Based on available Safety Data Sheets (SDS), 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is classified with the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Acute Oral Toxicity: May be harmful if swallowed.

Standard precautionary measures should be taken when handling this compound:

-

Handling: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]

-

First Aid (Skin Contact): If on skin, wash with plenty of water.[1]

-

First Aid (Eye Contact): If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

It is important to note that many sources state that the toxicological properties of this compound have not been fully investigated.

Toxicological Data

Comprehensive toxicological data for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride is limited. However, studies on its ecotoxicity and comparisons with other imidazolium-based ionic liquids provide valuable insights.

Ecotoxicity

A study investigating the effects of several imidazolium-based ionic liquids on the germination and growth of wheat (Triticum aestivum) and barley (Hordeum vulgare) demonstrated that 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([OHC₂mIm][Cl]) exhibits significantly lower toxicity compared to its non-functionalized analogue, 1-butyl-3-methylimidazolium chloride ([bmim][Cl]).[2] This suggests that the presence of the hydroxyl group in the alkyl side chain reduces the ecotoxicity of the imidazolium cation.[2]

Table 2: Ecotoxicity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride on Wheat and Barley [2]

| Parameter | Wheat (Triticum aestivum) | Barley (Hordeum vulgare) |

| Effect on Germination | Lower inhibition compared to [bmim][Cl] | Lower inhibition compared to [bmim][Cl] |

| Effect on Seedling Growth | Significantly lower toxicity than [bmim][Cl] | Less pronounced toxicity reduction compared to wheat |

Another study noted that the incorporation of a hydroxyl group in the alkyl substituent of the imidazolium ring significantly decreases the toxicity of imidazolium-based ionic liquids.[3] Furthermore, the synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium amino acid salts has been explored, with these compounds also exhibiting lower toxicity.

Cytotoxicity and Genotoxicity

Given the observed lower ecotoxicity of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride due to the hydroxyl group, it is plausible that this functionalization may also lead to reduced cytotoxicity and genotoxicity compared to non-hydroxylated analogues with similar alkyl chain lengths. The hydroxyl group increases the hydrophilicity of the cation, which may reduce its ability to intercalate into and disrupt cell membranes.

Experimental Protocols

To facilitate further research into the safety and hazards of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride, detailed methodologies for key toxicological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[10][11][12][13]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Caption: Workflow for the Comet genotoxicity assay.

Ecotoxicity Assessment: Microtox® Assay

The Microtox® assay is a rapid, sensitive, and standardized test for assessing the acute toxicity of substances to aquatic ecosystems.[14][15][16][17]

Principle: The assay uses the bioluminescent marine bacterium Aliivibrio fischeri. The light output of the bacteria is measured before and after exposure to the test substance. A decrease in light output indicates a toxic effect.

Procedure:

-

Reagent Preparation: Reconstitute the freeze-dried Aliivibrio fischeri reagent.

-

Sample Preparation: Prepare a series of dilutions of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride in a suitable diluent (e.g., saline water).

-

Initial Light Measurement: Measure the initial light output of the bacterial suspension.

-

Exposure: Add the sample dilutions to the bacterial suspension and incubate for a specific time (e.g., 5, 15, and 30 minutes).

-

Final Light Measurement: Measure the final light output after the incubation period.

-

Data Analysis: Calculate the percentage of light inhibition for each concentration and determine the EC50 value (the effective concentration that causes a 50% reduction in light output).

Caption: Workflow for the Microtox® ecotoxicity assay.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of imidazolium-based ionic liquids is often linked to their interaction with cell membranes, leading to membrane disruption and subsequent cellular damage. This can trigger a cascade of events, including oxidative stress and apoptosis.

Caption: Proposed toxicity pathway for imidazolium ionic liquids.

Conclusion

1-(2-Hydroxyethyl)-3-methylimidazolium chloride presents a hazard profile that includes skin and eye irritation, and potential oral toxicity. The available data strongly suggests that the hydroxyl functionalization significantly reduces its ecotoxicity compared to non-functionalized imidazolium ionic liquids. While specific cytotoxicity and genotoxicity data for this compound are lacking, it is reasonable to hypothesize a similar trend of reduced toxicity. For comprehensive risk assessment, further studies employing standardized protocols, such as the MTT, comet, and Microtox® assays detailed herein, are essential. Researchers and drug development professionals should adhere to standard safety precautions when handling this compound and consider its potential for reduced toxicity in the design of new applications.

References

- 1. 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride | 61755-34-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. The effect of imidazolium based ionic liquids on wheat and barley germination and growth: Influence of length and oxygen functionalization of alkyl side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. 21stcenturypathology.com [21stcenturypathology.com]

- 13. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovering less toxic ionic liquids by using the Microtox® toxicity test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity and biodegradability of imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. modernwater.com [modernwater.com]

Ecotoxicity of Imidazolium-Based Ionic Liquids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of imidazolium-based ionic liquids (ILs), a class of solvents often touted as "green" alternatives to volatile organic compounds. Despite their negligible vapor pressure, many imidazolium-based ILs exhibit significant toxicity to a range of aquatic and terrestrial organisms. This document summarizes quantitative ecotoxicity data, details common experimental protocols, and visualizes key toxicity pathways to serve as a resource for researchers and professionals in drug development and environmental science.

Quantitative Ecotoxicity Data

The ecotoxicity of imidazolium-based ionic liquids is significantly influenced by the structure of the cation, particularly the length of the alkyl chain, and to a lesser extent, the nature of the anion. Generally, toxicity increases with the length of the alkyl side chain on the imidazolium ring.[1][2] The following tables summarize reported 48-hour median lethal concentration (LC50) and median effective concentration (EC50) values for various imidazolium-based ILs in key indicator species.

Table 1: Ecotoxicity Data for Imidazolium-Based Ionic Liquids on Daphnia magna

| Ionic Liquid | Anion | 48-h LC50 (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium bromide ([C4mim]Br) | Br⁻ | 8.03 | Bernot et al., 2005[3][4] |

| 1-Butyl-3-methylimidazolium chloride ([C4mim]Cl) | Cl⁻ | 9.15 | Bernot et al., 2005 |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) | BF₄⁻ | 19.91 | Bernot et al., 2005[3][4] |

| 1-Butyl-3-methylimidazolium hexafluorophosphate ([C4mim][PF6]) | PF₆⁻ | 9.87 | Bernot et al., 2005 |

| 1-Hexyl-3-methylimidazolium bromide ([C6mim]Br) | Br⁻ | 0.98 | Wells and Coombe, 2006 |

| 1-Octyl-3-methylimidazolium bromide ([C8mim]Br) | Br⁻ | 0.28 | Wells and Coombe, 2006 |

Table 2: Ecotoxicity Data for Imidazolium-Based Ionic Liquids on Vibrio fischeri

| Ionic Liquid | Anion | 30-min EC50 (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium chloride ([C4mim]Cl) | Cl⁻ | 730 | Romero et al., 2018[1] |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([C4mim][BF4]) | BF₄⁻ | 380 | Romero et al., 2018[1] |

| 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) | Cl⁻ | 48 | Romero et al., 2018[1] |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | Cl⁻ | 3.5 | Romero et al., 2018[1] |

| 1-Decyl-3-methylimidazolium chloride ([C10mim]Cl) | Cl⁻ | 0.8 | Romero et al., 2018[1] |

Table 3: Ecotoxicity Data for Imidazolium-Based Ionic Liquids on Green Algae (Scenedesmus)

| Ionic Liquid | Species | 96-h EC50 (mg/L) | Reference |

| 1-Butyl-3-methylimidazolium bromide ([C4mim]Br) | Scenedesmus quadricauda | 13.23 | Kulacki and Lamberti, 2008[5] |

| 1-Hexyl-3-methylimidazolium bromide ([C6mim]Br) | Scenedesmus quadricauda | 0.24 | Kulacki and Lamberti, 2008[5] |

| 1-Octyl-3-methylimidazolium bromide ([C8mim]Br) | Scenedesmus quadricauda | 0.005 | Kulacki and Lamberti, 2008[5] |

| 1-Butyl-3-methylimidazolium chloride ([C4mim]Cl) | Scenedesmus obliquus | 4.87 | Liu et al., 2013 |

| 1-Hexyl-3-methylimidazolium chloride ([C6mim]Cl) | Scenedesmus obliquus | 0.51 | Liu et al., 2013 |

| 1-Octyl-3-methylimidazolium chloride ([C8mim]Cl) | Scenedesmus obliquus | 0.09 | Liu et al., 2013 |

Experimental Protocols

The ecotoxicity data presented above are typically generated using standardized test guidelines. The following sections provide detailed methodologies for the key experiments cited.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Juvenile Daphnia magna, less than 24 hours old at the start of the test.

-

Test Substance Preparation: A series of at least five concentrations of the test substance are prepared in a suitable medium (e.g., reconstituted water). A control group with no test substance is also included.

-

Test Setup:

-

Test vessels (e.g., glass beakers) are filled with the test solutions.

-

A minimum of 20 daphnids, divided into at least four replicate groups of five, are exposed to each test concentration and the control.

-

The test is conducted for 48 hours under controlled conditions (temperature: 20 ± 2 °C; photoperiod: 16 hours light, 8 hours dark).

-

The daphnids are not fed during the test.

-

-

Observations: The number of immobilized daphnids in each replicate is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The 48-hour LC50 (or EC50 for immobilization) is calculated using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

ISO 11348-3: Vibrio fischeri Luminescence Inhibition Test (Microtox® Assay)

This bioassay determines the acute toxicity of a substance by measuring the inhibition of light emission from the marine bacterium Vibrio fischeri (reclassified as Aliivibrio fischeri).

-

Test Organism: Freeze-dried or fresh cultures of Vibrio fischeri.

-

Test Substance Preparation: A dilution series of the test sample is prepared in a suitable saline solution. A control with no test substance is included.

-

Test Procedure:

-

The luminescent bacteria are rehydrated and stabilized.

-

The initial luminescence of the bacterial suspension is measured.

-

The test samples (different concentrations) are added to the bacterial suspension.

-

The luminescence is measured again after a specified contact time (typically 5, 15, and 30 minutes) at a constant temperature (15 °C).

-

-

Data Analysis: The percentage of luminescence inhibition for each concentration is calculated relative to the control. The EC50 value, the concentration that causes a 50% reduction in light emission, is determined using a regression analysis.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater green algae.

-

Test Organism: Exponentially growing cultures of a selected green alga species, such as Scenedesmus obliquus or Raphidocelis subcapitata.

-

Test Substance Preparation: A range of concentrations of the test substance is prepared in a nutrient-rich algal growth medium. A control group without the test substance is included.

-

Test Setup:

-

Test flasks are filled with the prepared test solutions and inoculated with a low density of algal cells.

-

The flasks are incubated for 72 hours under constant illumination and temperature (21-24 °C).

-

The flasks are continuously shaken or stirred to keep the algae in suspension.

-

-

Measurements: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration (e.g., using a cell counter or spectrophotometer).

-

Data Analysis: The average specific growth rate and yield are calculated for each concentration and the control. The EC50 value for growth inhibition is determined by comparing the growth in the test concentrations to that of the control.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of imidazolium-based ionic liquids is primarily attributed to their interaction with cell membranes and subsequent disruption of cellular processes. Key mechanisms include membrane damage, oxidative stress, and interference with signaling pathways.

Oxidative Stress Pathway

Imidazolium-based ILs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Caption: Oxidative stress pathway induced by imidazolium-based ILs.

Sonic Hedgehog (Shh) Signaling Pathway Interference

Certain imidazolium-based ILs, such as 1-octyl-3-methylimidazolium ([C8mim]), have been identified as disruptors of the Sonic Hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and tissue homeostasis.[6]

Caption: Interaction of [C8mim]+ with the Sonic Hedgehog signaling pathway.

Estrogen Receptor Alpha (ERα) Signaling Pathway Interference

[C8mim] has also been shown to act as a xenoestrogen by activating the Estrogen Receptor Alpha (ERα), a key regulator of female reproductive functions and other physiological processes.

Caption: Activation of the Estrogen Receptor Alpha (ERα) pathway by [C8mim]+.

Conclusion

The information presented in this technical guide underscores the importance of a thorough ecotoxicological evaluation of imidazolium-based ionic liquids. While they offer potential advantages in various industrial applications, their inherent toxicity to aquatic organisms and their ability to interfere with crucial biological pathways necessitate a cautious approach to their use and disposal. The provided data and methodologies can aid researchers and drug development professionals in making informed decisions regarding the environmental safety of these compounds and in the design of newer, less toxic alternatives.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity of imidazolium ionic liquids to freshwater algae - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of 1-(2-Hydroxyethyl)-3-methylimidazolium Chloride

Researchers, scientists, and drug development professionals are increasingly turning to the versatile ionic liquid 1-(2-Hydroxyethyl)-3-methylimidazolium chloride ([HOEMIM]Cl) for a wide range of applications. This compound's unique properties, including its efficacy as a green solvent, catalyst, and stabilizing agent, have positioned it as a significant tool in green chemistry, biomass conversion, catalysis, and pharmaceutical sciences.

This technical guide provides a comprehensive literature review of the core applications of [HOEMIM]Cl, presenting quantitative data in structured tables, detailing experimental protocols for key experiments, and illustrating important processes with clear diagrams.

Synthesis and Physicochemical Properties

1-(2-Hydroxyethyl)-3-methylimidazolium chloride is a room-temperature ionic liquid. Its synthesis and key physicochemical properties are fundamental to understanding its applications.

Synthesis of 1-(2-Hydroxyethyl)-3-methylimidazolium chloride

A common and straightforward method for the synthesis of [HOEMIM]Cl involves the quaternization of 1-methylimidazole with 2-chloroethanol.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of freshly distilled 1-methylimidazole and 2-chloroethanol.

-

The reaction mixture is typically stirred at a controlled temperature, often in the range of 60-80°C, for a specified duration, which can range from several hours to a day, to ensure complete reaction.

-

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, the resulting viscous liquid is washed multiple times with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.

-

The final product is then dried under vacuum to remove any residual solvent, yielding pure 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Logical Relationship of Synthesis

Caption: Synthesis workflow for 1-(2-Hydroxyethyl)-3-methylimidazolium chloride.

Antimicrobial Applications

[HOEMIM]Cl has demonstrated significant antimicrobial activity against a range of pathogenic bacteria. This property is of considerable interest for the development of new disinfectants and antimicrobial materials.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of [HOEMIM]Cl is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and EC₅₀ values against various microorganisms.

| Microorganism | Gram Stain | MIC (mM) | EC₅₀ (mM) | Reference |

| Escherichia coli | Negative | 60 - 125 | 23 - 73 | [1] |

| Aeromonas hydrophila | Negative | 60 - 125 | 23 - 73 | [1] |

| Listeria monocytogenes | Positive | 60 - 125 | 23 - 73 | [1] |

| Salmonella enterica | Negative | 60 - 125 | 23 - 73 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of [HOEMIM]Cl is determined using the broth microdilution method.[2]

-

A series of twofold dilutions of [HOEMIM]Cl are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is then inoculated with a standardized suspension of the test microorganism.

-

The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the ionic liquid that completely inhibits the visible growth of the microorganism.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biomass Processing

The ability of ionic liquids to dissolve lignocellulosic biomass is a key area of research for the production of biofuels and bio-based chemicals. [HOEMIM]Cl has shown potential in this "green" application.

Biomass Dissolution Efficiency

While specific data for [HOEMIM]Cl is emerging, related ether-functionalized imidazolium chlorides have demonstrated high efficiency in dissolving biomass. For instance, 1-(2-methoxyethyl)-3-methylimidazolium chloride ([MOEMIM]Cl) has been shown to be a powerful solvent for bamboo dissolution.

| Biomass | Ionic Liquid | Dissolution Efficiency (%) | Reference |

| Bamboo | [MOEMIM]Cl | 96.45 |

Experimental Protocol: Biomass Dissolution

A general procedure for the dissolution of lignocellulosic biomass using an imidazolium-based ionic liquid is as follows:

-

The biomass (e.g., wood chips, straw) is first dried to remove moisture and then milled to a fine powder to increase the surface area.

-

A specific weight percentage of the dried biomass is added to the ionic liquid in a reaction vessel.

-

The mixture is heated to a specific temperature (e.g., 100-120°C) with constant stirring for a set period.

-

After dissolution, an anti-solvent (e.g., water or ethanol) is added to precipitate the dissolved cellulose.

-

The regenerated cellulose is then separated by filtration, washed, and dried for further analysis or conversion.

Biomass Dissolution and Cellulose Regeneration Pathway

Caption: Pathway for biomass dissolution and cellulose regeneration using [HOEMIM]Cl.

Catalysis

[HOEMIM]Cl and its analogues have been investigated as catalysts in various organic reactions, most notably in the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. This reaction is a significant pathway for CO₂ utilization.

Catalytic Activity in CO₂ Cycloaddition

The catalytic performance of [HOEMIM]Cl can be compared with other related catalysts under similar reaction conditions.

| Catalyst | Product Yield (%) | Reference |

| 1-(2-Hydroxyethyl)-3-methylimidazolium chloride | 31 | |

| N,N,N-triethyl-N-hydroxyethylammonium bromide | 55 | |

| N,N,N-triethyl-N-hydroxyethylammonium iodide | 69 |

Experimental Protocol: CO₂ Cycloaddition

The cycloaddition of CO₂ to an epoxide catalyzed by an ionic liquid is typically carried out in a high-pressure reactor.

-

The epoxide, the ionic liquid catalyst, and any co-catalyst are charged into a stainless-steel autoclave.

-

The reactor is sealed and then pressurized with CO₂ to the desired pressure.

-

The reaction mixture is heated to the specified temperature and stirred for the designated reaction time.

-

After the reaction, the reactor is cooled, and the excess CO₂ is carefully vented.

-

The product, a cyclic carbonate, is then isolated and purified, often by distillation or extraction. The yield is determined by methods such as Gas Chromatography (GC) or NMR spectroscopy.

Experimental Setup for CO₂ Cycloaddition